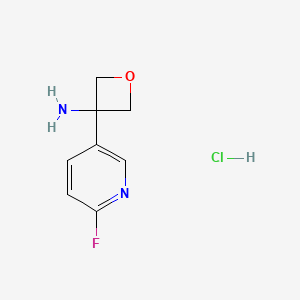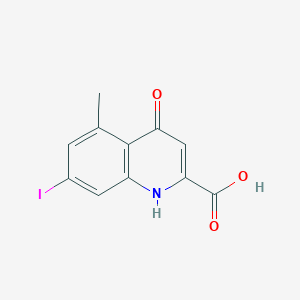![molecular formula C14H12ClN3 B15359387 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. This compound features a pyrrolo[2,3-d]pyrimidine core with chlorine, methyl, and phenyl substituents, making it a unique and versatile molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors such as dimethyl malonate. One common synthetic route includes the following steps:
Condensation Reaction: Dimethyl malonate is condensed with an appropriate halogenated compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: Chlorination and methylation reactions are performed to introduce the chlorine and methyl groups, respectively.
Phenyl Group Introduction: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield. Additionally, green chemistry principles are applied to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl₂) for chlorination, and methylating agents like methyl iodide (CH₃I) for methylation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. Some derivatives have shown promise as kinase inhibitors, which are important in the treatment of various diseases, including cancer and autoimmune disorders.
Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
作用機序
The mechanism by which 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects depends on its specific derivatives and applications. For example, as a kinase inhibitor, it may interfere with the JAK-STAT signaling pathway, which is crucial for various cellular processes. The molecular targets and pathways involved are typically studied using biochemical and molecular biology techniques.
類似化合物との比較
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and phenyl substituents.
5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine substituent.
2-Phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks both the chlorine and methyl substituents.
Uniqueness: 4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its combination of chlorine, methyl, and phenyl groups, which contribute to its unique chemical properties and biological activities.
特性
分子式 |
C14H12ClN3 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC名 |
4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)16-14-11(8)12(15)17-13(18-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17,18) |
InChIキー |
QHWIPJAWGWRGJL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)

![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)



![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)

![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
